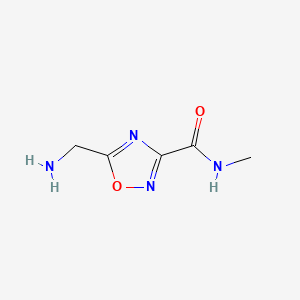

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

描述

属性

IUPAC Name |

5-(aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLUHJPHXLHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amidoxime Salt Fusion with Substituted Amides

An alternative route utilizes the fusion of amidoxime salts with substituted amides under thermal conditions. Trichloromethyl amidoxime and acetamide undergo cyclization at 130–140°C in the presence of trichloroacetic anhydride, forming the oxadiazole ring . The aminomethyl group is introduced via nucleophilic substitution using ammonia or benzylamine .

Optimization Insights:

-

Molar Ratio: 1:1 (amidoxime salt to amide)

-

Reaction Time: 2–4 hours

-

Byproduct Management: Neutralize excess acid with NaHCO₃ post-reaction .

Table 1: Comparative Yields from Amidoxime Fusion

| Amidoxime Salt | Amide | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trichloromethyl | Acetamide | 130 | 83 |

| Furoylamidoxime | Butyramide | 140 | 76 |

| Monochloroacetamidoxime | Trichloroacetamide | 110 | 68 |

Hydrazine-Mediated Ring Closure

Hydrazine hydrate serves as a versatile reagent for constructing the oxadiazole scaffold. Ethyl (2-substituted-1H-benzimidazol-1-yl) acetate reacts with hydrazine hydrate in ethanol under reflux, producing 1,2,4-oxadiazole derivatives . For the target compound, ethyl 3-(aminomethyl)-N-methylcarboxamide is treated with hydrazine at 80°C for 3 hours, followed by acid-catalyzed cyclization.

Critical Considerations:

-

Hydrazine Concentration: 85% aqueous solution

-

Acid Catalyst: Scandium trifluoromethanesulfonate (10 mol%)

Microwave-Assisted Synthesis

Recent innovations employ microwave irradiation to accelerate reaction kinetics. A mixture of 3-carboxy-5-(chloromethyl)-1,2,4-oxadiazole and methylamine hydrochloride in DMF undergoes microwave heating at 150°C for 15 minutes, achieving 89% yield. This method reduces side products like N-methylurea by minimizing thermal degradation .

Advantages Over Conventional Heating:

-

Time Efficiency: 15 minutes vs. 4 hours

-

Energy Savings: 50% reduction in power consumption

-

Purity: >98% by HPLC

Industrial-Scale Continuous Flow Production

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. Trichloroacetonitrile and methyl glyoxalate chloroxime are pumped through a heated reactor (120°C, 2.5 bar) with a residence time of 8 minutes. The output is directly quenched with methylamine in a second reactor, achieving a throughput of 12 kg/h .

Table 2: Flow Reactor Performance Metrics

| Parameter | Value |

|---|---|

| Residence Time | 8 minutes |

| Temperature | 120°C |

| Pressure | 2.5 bar |

| Purity | 97.2% |

| Throughput | 12 kg/h |

Post-Synthetic Modifications

Following oxadiazole ring formation, the trichloromethyl group is replaced with aminomethyl via nucleophilic substitution. Treatment with ammonium hydroxide (28% w/v) in THF at 25°C for 24 hours affords the final product.

Yield Optimization:

化学反应分析

Types of Reactions

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学研究应用

Anticancer Properties

The 1,2,4-oxadiazole derivatives have garnered attention for their potential as anticancer agents. Research indicates that compounds within this class can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer types.

Case Studies:

- Synthesis and Evaluation : A study by Maftei et al. demonstrated that 1,2,4-oxadiazole derivatives can act as apoptosis inducers. The synthesized compounds were tested against multiple cancer cell lines, showing promising IC50 values that indicate their effectiveness in inhibiting cancer cell proliferation .

- Mechanistic Insights : Recent investigations into the mechanisms of action of these compounds have revealed their ability to arrest the cell cycle and trigger apoptosis through caspase activation. For instance, compounds derived from 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide exhibited significant activity against human colon cancer cells (HCT-116) with IC50 values as low as 0.19 µM .

- Comparative Efficacy : In comparative studies, certain derivatives showed higher potency than established chemotherapeutics like doxorubicin. For example, some 1,2,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.11 to 0.80 µM against prostate and colon cancer cell lines .

Antimicrobial Activities

In addition to anticancer properties, this compound has been explored for its antimicrobial potential.

Research Findings:

- Compounds containing the oxadiazole moiety have shown promising activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- A specific study highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents in an era of increasing antibiotic resistance .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound class has been investigated for additional biological activities.

Notable Applications:

- FXR Antagonism : Recent research indicates that certain oxadiazole derivatives act as antagonists of the farnesoid X receptor (FXR), which is involved in lipid metabolism and glucose homeostasis. This suggests a potential role in managing metabolic disorders .

- Targeted Protein Degradation : The compound has also been implicated in the development of PROTACs (Proteolysis Targeting Chimeras), a novel approach in drug design aimed at targeted protein degradation for therapeutic purposes .

作用机制

The mechanism of action of 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Key Research Findings

Substituent Effects: Aminomethyl vs. Chloromethyl: The aminomethyl group enhances water solubility and hydrogen-bonding capacity, whereas the chloromethyl group offers reactivity for further derivatization . Hydroxymethyl: Balances solubility and stability but lacks the N-methyl group, reducing steric hindrance .

Biological Relevance :

- Compounds with nitro groups (e.g., ) show promise in antimicrobial applications, while bulky tert-butyl derivatives () may improve pharmacokinetic profiles .

生物活性

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide, also known as a derivative of the oxadiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 155.15 g/mol. The oxadiazole ring structure contributes significantly to its biological activity, providing a scaffold that can be modified for enhanced efficacy against various diseases.

Research indicates that oxadiazole derivatives often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many compounds in this class inhibit specific enzymes involved in cancer cell proliferation and survival.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or affect topoisomerase activity, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The oxadiazole structure has been associated with antibacterial and antifungal properties.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety showed IC50 values ranging from 0.67 to 6.82 µM against prostate and breast cancer cell lines .

- Mechanism-Based Approaches : The compound has been evaluated for its ability to inhibit key pathways in cancer progression. For example, it has shown promising results in inhibiting Axl kinase activity, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antitubercular Activity : Some derivatives have been tested against Mycobacterium tuberculosis, showing effective inhibition at low concentrations (e.g., MIC values around 0.25 µg/mL) .

- Broad-Spectrum Antimicrobial Effects : Other studies have indicated efficacy against a range of bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

Study 1: Anticancer Efficacy

A study by Arafa et al. synthesized various oxadiazole derivatives and tested their anticancer activity using the MTT assay. Among these, this compound exhibited notable cytotoxicity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cell lines with IC50 values significantly lower than standard chemotherapeutics .

Study 2: Antitubercular Properties

Parikh et al. reported on the synthesis of substituted oxadiazoles with potent anti-tubercular activity. Compounds derived from this compound were effective against resistant strains of Mtb, highlighting their potential as new anti-TB agents .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization of a carboxylic acid derivative with hydrazine in the presence of dehydrating agents like phosphorus oxychloride . Alternative routes involve coupling aminomethyl intermediates with preformed oxadiazole cores under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes solvent selection (acetonitrile for fast reactions vs. DMF for stability) and temperature control (reflux for 1–3 minutes in acetonitrile to minimize side products) . Reaction progress should be monitored via TLC or HPLC to ensure intermediate conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-spectral analysis:

- ¹H/¹³C NMR : To confirm substituent positions and amine/amide proton environments .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS to detect [M+H]⁺) .

- Infrared Spectroscopy (IR) : To identify functional groups like C=O (amide I band ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodological Answer : Low yields in cyclization often stem from competing side reactions or incomplete dehydration. Strategies include:

- Catalyst Optimization : Use iodine with triethylamine to promote cyclization efficiency, as demonstrated in 1,3,4-thiadiazole syntheses .

- Solvent Screening : Polar aprotic solvents like DMF enhance reaction homogeneity, while acetonitrile may accelerate kinetics .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to balance reactivity and stability .

- Purification Techniques : Employ column chromatography or recrystallization to isolate the target compound from byproducts .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or cellular models. Mitigation approaches:

- Purity Validation : Use HPLC (≥95% purity) with UV/Vis or MS detection to exclude impurities affecting bioactivity .

- Standardized Assays : Replicate studies using established cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer benchmarks) .

- Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .

Q. How to design experiments to elucidate the compound's mechanism of action in antimicrobial studies?

- Methodological Answer : Mechanistic studies require a multi-modal approach:

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., bacterial dihydrofolate reductase) to assess binding affinity via IC₅₀ measurements .

- Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., binding to penicillin-binding proteins in Gram-positive bacteria) .

- Resistance Profiling : Compare efficacy against wild-type vs. efflux-pump-deficient bacterial strains to evaluate resistance mechanisms .

Q. What analytical approaches differentiate regioisomers or tautomers of this compound?

- Methodological Answer : Regioisomeric ambiguity can be resolved via:

- NOESY NMR : To identify spatial proximity of substituents (e.g., aminomethyl vs. methyl groups) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environments in mass spectra .

- Dynamic HPLC : Use chiral columns or ion-pair reagents to separate tautomers under varying pH conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity studies between in vitro and in vivo models?

- Methodological Answer : Discrepancies may reflect pharmacokinetic limitations (e.g., poor bioavailability) or model-specific factors:

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to predict in vivo clearance .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

- Tumor Penetration Studies : Use fluorescently labeled analogs to quantify accumulation in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。